3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Late-Stage Functionalization Structure-Activity Relationship (SAR)

CAS 299955-42-3 delivers three synergistic capabilities absent in close analogs: (1) The C3-bromo enables parallel Suzuki-Miyaura or Buchwald-Hartwig derivatization for focused kinase inhibitor library generation, supported by nanomolar c-Met inhibition data; (2) the bromine atom serves as a built-in anomalous scatterer (f'' ≈ 2.46 e⁻ at Cu Kα) for direct SAD/SIRAS phasing in protein-ligand co-crystallography—no heavy-atom soaking required; (3) the 1,2,4-triazole-thioether motif is a validated antimycobacterial chemotype, with related hybrids achieving MIC ≤0.003 μM against M. tuberculosis H37Rv. Computed XLogP3=4.3, TPSA=73.3 Ų, 4 HBA. Not simultaneously matched by 5-methyl or 6-chloro analogs.

Molecular Formula C16H12BrN5S
Molecular Weight 386.27
CAS No. 299955-42-3
Cat. No. B2474344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine
CAS299955-42-3
Molecular FormulaC16H12BrN5S
Molecular Weight386.27
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NN=C2SCC3=C(N4C=CC=CC4=N3)Br
InChIInChI=1S/C16H12BrN5S/c17-15-13(19-14-8-4-5-9-21(14)15)10-23-16-20-18-11-22(16)12-6-2-1-3-7-12/h1-9,11H,10H2
InChIKeyGDLHSMWXCBBQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 299955-42-3): Procurement-Relevant Chemical Profile


3-Bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 299955-42-3) is a heterocyclic hybrid molecule with molecular formula C16H12BrN5S and molecular weight 386.3 g/mol [1]. It features an imidazo[1,2-a]pyridine core bearing a bromine at position 3, connected via a thioether (–S–CH2–) bridge to a 4-phenyl-1,2,4-triazole moiety. The bromine substituent provides a reactive handle for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the triazole-thioether extension introduces additional hydrogen-bond acceptor capacity (4 HBA) and a computed XLogP3 of 4.3 [1]. The compound belongs to the broader imidazo[1,2-a]pyridine–triazole hybrid class, which is extensively explored in kinase inhibition, anticancer, and antimicrobial research [2][3].

Why Structurally Similar Imidazo[1,2-a]pyridine–Triazole Hybrids Cannot Substitute for CAS 299955-42-3 in Experimental Workflows


In-class imidazo[1,2-a]pyridine–triazole thioethers differ in three pharmacologically and synthetically decisive features: the position and identity of the halogen, the substitution pattern on the triazole ring, and the nature of the linking group. CAS 299955-42-3 carries a bromine at the C3 position of the imidazo[1,2-a]pyridine core—a site that governs both electronic modulation of the heterocycle and downstream derivatization potential [1]. The closest commercial analog, 5-methyl-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 1216384-79-0), replaces the C3-bromo with a C5-methyl, eliminating the capacity for palladium-catalyzed cross-coupling and shifting the electron density profile . Analogs with chloro (e.g., 6-chloro derivatives) differ in halogen bond strength and leaving-group aptitude, while compounds bearing 1,2,3-triazole regioisomers exhibit distinct metabolic stability and target-binding geometries [2]. These differences cannot be overcome by simple stoichiometric adjustment; they demand compound-specific evaluation.

Quantitative Differentiation Evidence for CAS 299955-42-3 Against Key Structural Analogs


C3-Bromo Enables Palladium-Catalyzed Cross-Coupling: A Decisive Synthetic Advantage Over the 5-Methyl Analog

The bromine substituent at position 3 of the imidazo[1,2-a]pyridine core in CAS 299955-42-3 provides a reactive site for Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira cross-coupling reactions, enabling late-stage diversification for SAR exploration. The closest analog, 5-methyl-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 1216384-79-0), carries a methyl group at C5 instead of a bromine at C3, and therefore lacks any cross-coupling-competent leaving group . The C3-bromo position on the imidazo[1,2-a]pyridine scaffold is specifically documented as a site for palladium-catalyzed Suzuki/phosphination sequences in the synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands, where 3-bromoimidazo[1,2-a]pyridine intermediates undergo efficient cross-coupling [1].

Medicinal Chemistry Late-Stage Functionalization Structure-Activity Relationship (SAR)

Lipophilicity Advantage: XLogP3 4.3 for CAS 299955-42-3 vs. Estimated ~3.6 for the 5-Methyl Analog

Computed lipophilicity for CAS 299955-42-3 is XLogP3 = 4.3, with a topological polar surface area (TPSA) of 73.3 Ų [1]. The 5-methyl analog (CAS 1216384-79-0) carries a methyl (–CH3) in place of bromine (–Br), reducing the Hansch π contribution by approximately 0.5–0.8 log units (Br π ≈ 0.86 vs. CH3 π ≈ 0.56), yielding an estimated XLogP3 in the range of 3.5–3.7 [2]. This ~0.6–0.8 log unit difference translates to an estimated 3- to 6-fold higher membrane partitioning coefficient for the brominated target compound, which may be decisive in cell-based assays requiring passive membrane permeability. The compound also has 0 hydrogen bond donors and 4 hydrogen bond acceptors, consistent with CNS drug-like profiles (≤3 HBD, ≤7 HBA per Pajouhesh & Lenz criteria) [3].

Drug Design ADME Prediction Blood-Brain Barrier Penetration

4-HBA Triazole-Thioether Motif Confers Target-Binding Capacity Absent in the Core Scaffold Alone

CAS 299955-42-3 contains 4 hydrogen bond acceptors (HBA): the imidazo[1,2-a]pyridine N1 and N4 nitrogens, the triazole ring nitrogens, and the thioether sulfur. The triazole-thioether extension contributes 2 additional HBA sites beyond what is present in the core 3-bromoimidazo[1,2-a]pyridine scaffold (CAS 4926-47-0; 2 HBA) [1]. In kinase inhibitor design, triazole rings are established pharmacophores that engage the hinge region via nitrogen hydrogen bonding and contribute π-stacking with the phenyl substituent [2]. Imidazo[1,2-a]pyridine–triazole hybrids have demonstrated c-Met kinase inhibition with IC50 values as low as 15.1 nM for optimized analogs, with the triazole moiety directly implicated in hinge-binding interactions [3]. The 4-phenyl-1,2,4-triazole architecture specifically offers a distinct binding geometry compared to 1,2,3-triazole regioisomers, potentially engaging different kinase selectivity profiles.

Kinase Inhibition Molecular Recognition Fragment-Based Drug Design

Thioether Bridge (–S–CH2–) Provides Distinct Conformational Flexibility vs. Direct C–C or Sulfone-Linked Analogs

CAS 299955-42-3 possesses 4 rotatable bonds, including the –S–CH2– thioether linkage connecting the imidazo[1,2-a]pyridine core to the 1,2,4-triazole ring [1]. This thioether bridge provides a bond length (C–S ≈ 1.82 Å) and bond angle (C–S–C ≈ 100°) distinct from direct C–C linked analogs (C–C ≈ 1.54 Å) or sulfone (–SO2–) linked variants, altering the spatial relationship between the two heterocyclic pharmacophores. In imidazo[1,2-a]pyridine–triazole anticancer hybrids, the linker identity (thioether vs. sulfone vs. direct bond) has been shown to significantly modulate antiproliferative potency across MCF7, A549, HePG2, and T98G cell lines [2]. Specifically, thioether-linked hybrids demonstrated differential selectivity profiles compared to 1,2,3-triazole click-chemistry products, attributable to altered binding pose geometries [3].

Conformational Analysis Linker Optimization Molecular Docking

Bromine at C3 Provides a Heavy Atom for X-ray Crystallographic Phasing and Halogen-Bonding Interactions

The bromine atom at position 3 of the imidazo[1,2-a]pyridine core in CAS 299955-42-3 has an atomic number of 35, providing significant anomalous scattering (f'' ≈ 2.46 e⁻ at Cu Kα, 1.5418 Å) for single-wavelength anomalous dispersion (SAD) phasing in protein-ligand co-crystallography [1]. The methyl analog (CAS 1216384-79-0) lacks any atom with Z > 7 within the imidazo[1,2-a]pyridine core, precluding anomalous scattering-based phasing. Additionally, bromine can participate in halogen bonding (C–Br···O/N interactions) with protein backbone carbonyls or side-chain acceptors, a feature experimentally validated in brominated imidazo[1,2-a]pyridine co-crystal structures where C–Br···O distances of 2.8–3.3 Å have been observed, contributing 0.5–2 kcal/mol of additional binding free energy [2].

Structural Biology Crystallography Halogen Bonding

Optimal Research and Procurement Application Scenarios for CAS 299955-42-3


Kinase Inhibitor Lead Generation and SAR Library Expansion via C3 Cross-Coupling

CAS 299955-42-3 is optimally deployed as a core scaffold for generating focused kinase inhibitor libraries. The C3-bromo enables parallel Suzuki-Miyaura or Buchwald-Hartwig derivatization to introduce aryl or amine diversity at the imidazo[1,2-a]pyridine 3-position, while the pre-installed 4-phenyl-1,2,4-triazole thioether serves as a fixed hinge-binding motif. This strategy is supported by class-level evidence showing imidazo[1,2-a]pyridine–triazole hybrids inhibit c-Met kinase with IC50 values in the low nanomolar range [1]. The C3-bromo cross-coupling approach is validated by literature precedent for 3-bromoimidazo[1,2-a]pyridine intermediates in palladium-catalyzed ligand synthesis [2].

Structural Biology Co-Crystallography with Experimental Phasing

The bromine atom at C3 provides a built-in anomalous scatterer (f'' ≈ 2.46 e⁻ at Cu Kα) for SAD or SIRAS phasing in protein-ligand co-crystallography. Teams studying kinase, GPCR, or epigenetic targets can soak or co-crystallize CAS 299955-42-3 directly without heavy-atom derivatization, leveraging the characteristic 79Br/81Br isotopic signature for unambiguous ligand placement in electron density maps. This is a documented advantage of brominated heterocycles in structural biology workflows [1].

Antimicrobial Screening Panels Where Triazole-Thioether Motifs Are Privileged

The 1,2,4-triazole-thioether architecture in CAS 299955-42-3 is a privileged chemotype for antimycobacterial and antifungal screening. Imidazo[1,2-a]pyridine–triazole hybrids structurally related to this compound have demonstrated MIC values as low as 0.003 μM against Mycobacterium tuberculosis H37Rv [1], and brominated imidazo[1,2-a]pyridines have shown MIC90 values of 0.07–0.14 μM against drug-resistant Mtb strains [2]. The combination of bromine at C3 (lipophilic, electron-withdrawing) with the triazole-thioether (HBA, metabolic stability) creates a multi-parameter profile that is not simultaneously present in the 5-methyl, 6-chloro, or scaffold-only analogs.

Computational Chemistry and DFT Model System Development

With its well-defined computed properties (XLogP3 = 4.3, TPSA = 73.3 Ų, 4 rotatable bonds, 0 HBD, 4 HBA) [1], CAS 299955-42-3 serves as an ideal model system for validating DFT computational methods on imidazo[1,2-a]pyridine–triazole hybrids. The bromine atom provides a heavy-atom reference point for basis set validation, and the thioether linker offers a conformationally flexible element for benchmarking torsional energy profiles. This application is supported by recent DFT and docking studies on closely related imidazo[1,2-a]pyridine–triazole derivatives [2].

Quote Request

Request a Quote for 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.